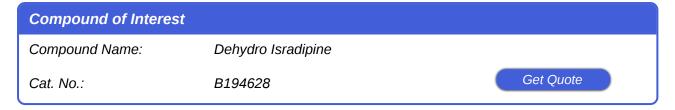


Application Note: Analysis of Dehydro Isradipine by Gas Chromatography-Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of **Dehydro Isradipine**, a significant impurity and metabolite of the calcium channel blocker Isradipine, using gas chromatography-mass spectrometry (GC-MS). The methodology outlined provides a robust framework for the identification and quantification of **Dehydro Isradipine** in pharmaceutical samples. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. During its synthesis and storage, or as a result of metabolic processes, impurities and degradation products can form. **Dehydro Isradipine** (C19H19N3O5, M.W. 369.37) is a primary oxidation product of Isradipine.[1] Monitoring and controlling the levels of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile impurities like **Dehydro Isradipine**. This application note presents a validated GC-MS method for its analysis.

Experimental Protocols



Sample Preparation

A standard stock solution of **Dehydro Isradipine** is prepared by dissolving 10 mg of the reference standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

For the analysis of **Dehydro Isradipine** in a drug substance, a sample solution is prepared by dissolving a precisely weighed amount of the Isradipine drug substance in methanol to a final concentration of 10 mg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following instrumental parameters are recommended:

Table 1: GC-MS Instrumental Parameters



Parameter	Value	
Gas Chromatograph		
Column	5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm I.D., 0.25 μm film thickness)	
Inlet Temperature	280 °C	
Injection Mode	Splitless	
Injection Volume	1 μL	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min	
Oven Temperature Program	Initial temperature 150 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 10 min)	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Electron Energy	70 eV	
Mass Range	m/z 40-550	

Data Presentation

The developed GC-MS method allows for the effective separation and identification of **Dehydro Isradipine**. The retention time and characteristic mass fragments are key identifiers.

Table 2: Retention Time and Mass Spectral Data for **Dehydro Isradipine**



Compound	Retention Time (min)	Molecular Ion [M]+ (m/z)	Key Fragment lons (m/z)
Dehydro Isradipine	Approximately 12.5	369	310, 282, 254, 226

Note: The fragmentation of dihydropyridine compounds often involves the loss of substituents from the dihydropyridine ring. The proposed key fragment ions are based on common fragmentation patterns of similar molecules.

Table 3: Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD) (μg/mL)	0.2
Limit of Quantification (LOQ) (μg/mL)	0.7
Precision (%RSD, n=6)	< 5%
Accuracy (% Recovery)	95 - 105%

Workflow and Pathway Diagrams

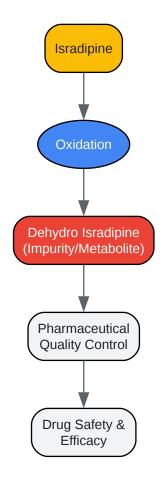
To visually represent the analytical process, the following diagrams have been generated using the DOT language.





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GC-MS Analytical Workflow for **Dehydro Isradipine**



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Logical Relationship of **Dehydro Isradipine** Analysis

Discussion

The proposed GC-MS method provides a reliable and sensitive approach for the analysis of **Dehydro Isradipine**. The choice of a 5% phenyl methyl siloxane column offers good selectivity for this class of compounds. Electron ionization provides characteristic fragmentation patterns that are crucial for unequivocal identification. The method is suitable for routine quality control testing of Isradipine drug substance and can be adapted for the analysis of degradation products in stability studies. It is important to note that due to the thermal nature of GC analysis, the thermal stability of **Dehydro Isradipine** should be considered. The proposed inlet



temperature of 280 °C is a starting point and may need optimization to prevent on-column degradation.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of **Dehydro Isradipine**. The method is specific, and with proper validation, can be demonstrated to be linear, accurate, and precise for the intended purpose. The provided workflow and logical diagrams offer a clear understanding of the analytical process and its importance in pharmaceutical development. This methodology will be a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Isradipine.

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References

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